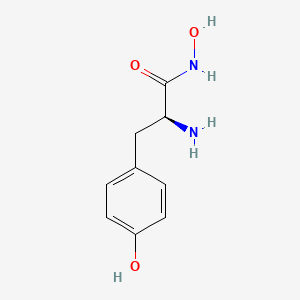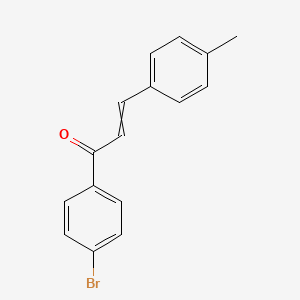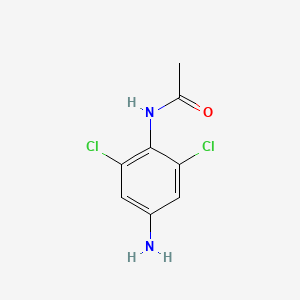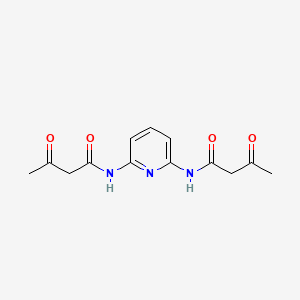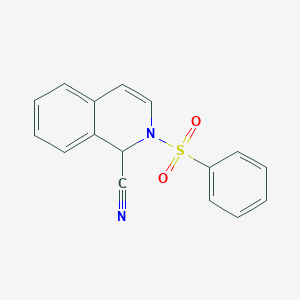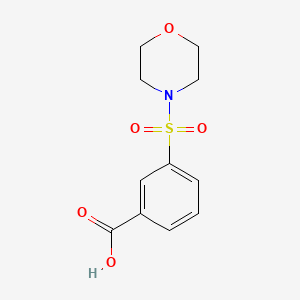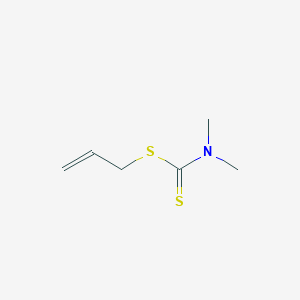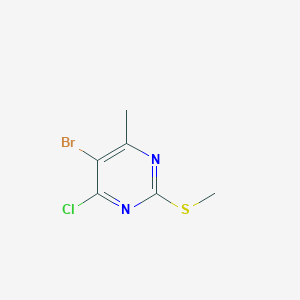
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
説明
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds known as pyrimidines. Pyrimidine derivatives have broad applications in the pharmaceutical and chemical industries due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds closely related to 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, involves multi-step chemical reactions starting from commercially available precursors. A rapid synthetic method for related pyrimidine compounds has been established, with total yields ranging from moderate to high. These methods involve reactions such as bromination, chlorination, and alkylation, highlighting the compound's utility as an intermediate in synthesizing more complex molecules (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring containing nitrogen atoms. X-ray crystallography and spectroscopic methods such as NMR and FT-IR are commonly used to confirm the structure of synthesized compounds. These analyses provide crucial information on the planarity of the pyrimidine ring, substituent positions, and the presence of functional groups (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. For instance, regioselective displacement reactions with ammonia and secondary amines have been studied, showing the versatility of pyrimidine derivatives in undergoing nucleophilic substitution reactions to yield novel compounds with different substituents at specific positions on the pyrimidine ring (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The crystalline structure, determined through X-ray diffraction, reveals information about the molecular packing, hydrogen bonding, and other intermolecular interactions critical for the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, such as its reactivity towards nucleophiles, electrophiles, and its potential for undergoing ring transformations, are central to its application in organic synthesis. Studies on related compounds have shown that pyrimidine derivatives are susceptible to ring rearrangements and can undergo reactions leading to a wide variety of functionalized products, demonstrating their utility as intermediates in the synthesis of biologically active molecules (Rahimizadeh et al., 2007).
科学的研究の応用
Application 1: Synthesis of SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures : The preparation of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application 2: Synthesis of Thiazolo[4,5-d]pyrimidines
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of Thiazolo[4,5-d]pyrimidines, which have been the focus of a great deal of interest owing to their antimicrobial, antiviral, and antitumor activities .
- Methods of Application or Experimental Procedures : The reaction of “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H )-thione .
- Results or Outcomes : The synthesized compounds were subjected to antibacterial evaluations .
Application 3: Synthesis of 2,4-Disubstituted Pyrimidines
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .
Application 4: Synthesis of Marine Alkaloid Variolin B1
- Scientific Field : Marine Chemistry
- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the total synthesis of the marine alkaloid variolin B1 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .
Application 5: Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid
- Scientific Field : Organic Chemistry
- Summary of the Application : “5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine” is used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized compounds are used as building blocks in medicinal chemistry synthesis .
Safety And Hazards
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine is associated with several hazard statements including H317, H319 . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
特性
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVAPWVIGZOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294748 | |
| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |
CAS RN |
17119-74-3 | |
| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17119-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 97847 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17119-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



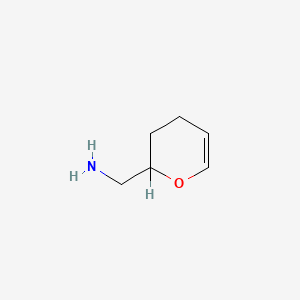
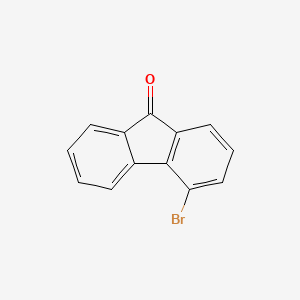
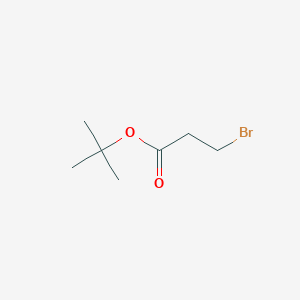

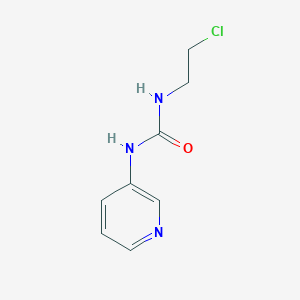
![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
